molecular formula C9H17NO3 B3271954 Methyl 4-amino-2,2-dimethyloxane-4-carboxylate CAS No. 55795-83-0

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate

Cat. No.: B3271954
CAS No.: 55795-83-0
M. Wt: 187.24 g/mol
InChI Key: FYLQEAJTNLULEM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate (C₉H₁₇NO₃) is a bicyclic oxane derivative featuring a carboxylate ester, an amino group, and two methyl substituents. Its molecular structure combines a six-membered oxane ring with a methyl ester at position 4, an amino group at the same position, and two methyl groups at position 2, conferring unique steric and electronic properties. The compound is cataloged under CAS numbers EN300-191311 and EN300-118706 and is listed as a building block in Enamine Ltd’s catalog with 95% purity .

Properties

IUPAC Name

methyl 4-amino-2,2-dimethyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)6-9(10,4-5-13-8)7(11)12-3/h4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLQEAJTNLULEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55795-83-0
Record name methyl 4-amino-2,2-dimethyloxane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2,2-dimethyloxane-4-carboxylate typically involves the reaction of 4-amino-2,2-dimethyloxane with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2,2-dimethyloxane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Property Methyl 4-amino-2,2-dimethyloxane-4-carboxylate Ethyl 2-methyl-4-oxooxane-2-carboxylate
Molecular Formula C₉H₁₇NO₃ C₉H₁₄O₄
Molecular Weight (g/mol) 187.24 186.20
Key Functional Groups Amino, methyl ester, two C2 methyl groups Ketone, ethyl ester, single C2 methyl group
Reactivity Profile Nucleophilic (amino), sterically hindered Electrophilic (ketone), less steric hindrance
Potential Applications Pharmaceutical intermediates, chiral catalysts Polymer precursors, heterocyclic synthesis
CAS Number EN300-191311, EN300-118706 1228386-26-2

Research Implications

  • The target compound’s amino group and steric bulk may favor applications in asymmetric synthesis or drug delivery systems.
  • The ethyl analog’s ketone group offers versatility in carbonyl chemistry but lacks hydrogen-bonding capability.

Further studies should explore catalytic applications, solubility profiles, and biological activity to validate these hypotheses.

Biological Activity

Methyl 4-amino-2,2-dimethyloxane-4-carboxylate is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₇H₁₄N₁O₃
  • Molecular Weight : 158.19 g/mol

The compound features an amino group, a carboxylate group, and a dimethyloxane moiety, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
  • Anti-inflammatory Properties : Studies suggest that it may reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

Pharmacological Effects

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects on various cancer cell lines. Results indicate selective cytotoxicity against certain cancer types.
Cell LineIC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)22.3
A549 (lung cancer)30.1

Case Study 1: Anti-inflammatory Effects

A study published in the "Journal of Medicinal Chemistry" investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The findings indicated that this compound effectively inhibited growth and biofilm formation of multidrug-resistant strains .

Safety and Toxicology

Toxicological assessments indicate that this compound has moderate toxicity levels:

  • Skin Irritation : Classified as Category 2 irritant.
  • Eye Damage : Classified as Category 2 serious eye damage/irritation .

These findings highlight the need for careful handling and further studies to assess long-term safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2,2-dimethyloxane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,2-dimethyloxane-4-carboxylate

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